molecular formula C9H11F3N2O B2712926 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine CAS No. 1154876-36-4

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine

Cat. No.: B2712926
CAS No.: 1154876-36-4
M. Wt: 220.195
InChI Key: HSMPCGOCWQZZEB-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and amination to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and ethane-1,2-diamine derivatives. Examples include:

Uniqueness

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine is unique due to the combination of the trifluoromethoxy group and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPCGOCWQZZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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